Bienvenue dans la boutique en ligne BenchChem!

(E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide

Thiazole amide Michael acceptor Conformational analysis

Compound (E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide (CAS 476317‑05‑2) belongs to the N‑(5‑acetyl‑4‑methylthiazol‑2‑yl)arylamide family, a class of synthetic small molecules that has demonstrated multi‑target biochemical activity. The closest literature‑characterized congeners are the benzamide‑linked analogues reported in the primary medicinal‑chemistry literature, where a series of eight derivatives (3a‑h) were evaluated for antioxidant, antibacterial, antifungal and α‑glucosidase inhibitory activities.

Molecular Formula C15H13N3O4S
Molecular Weight 331.35
CAS No. 476317-05-2
Cat. No. B2745693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide
CAS476317-05-2
Molecular FormulaC15H13N3O4S
Molecular Weight331.35
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C
InChIInChI=1S/C15H13N3O4S/c1-9-14(10(2)19)23-15(16-9)17-13(20)8-5-11-3-6-12(7-4-11)18(21)22/h3-8H,1-2H3,(H,16,17,20)/b8-5+
InChIKeyKTSMYMSKQIMYQL-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement‑Grade Profile of (E)-N‑(5‑acetyl‑4‑methylthiazol‑2‑yl)-3‑(4‑nitrophenyl)acrylamide (CAS 476317‑05‑2): A Vinylogous Thiazolyl‑Acrylamide Scaffold


Compound (E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide (CAS 476317‑05‑2) belongs to the N‑(5‑acetyl‑4‑methylthiazol‑2‑yl)arylamide family, a class of synthetic small molecules that has demonstrated multi‑target biochemical activity. The closest literature‑characterized congeners are the benzamide‑linked analogues reported in the primary medicinal‑chemistry literature, where a series of eight derivatives (3a‑h) were evaluated for antioxidant, antibacterial, antifungal and α‑glucosidase inhibitory activities. [1] The target compound differs fundamentally from these benzamide analogues by virtue of its α,β‑unsaturated acrylamide linker, which introduces a vinylogous amide conjugation and a Michael‑acceptor electrophilic centre absent in the saturated benzamide series. [1]

Why (E)-N-(5‑acetyl‑4‑methylthiazol‑2‑yl)-3‑(4‑nitrophenyl)acrylamide Cannot Be Interchanged with Benzamide‑Linked Congeners


Although several N‑(5‑acetyl‑4‑methylthiazol‑2‑yl)benzamides are commercially available or synthetically accessible, they lack the α,β‑unsaturated carbonyl moiety present in the target acrylamide. This vinylogous extension converts the amide into a conjugated enone system, which can engage in covalent Michael‑addition reactions with biological nucleophiles and alters the compound’s electronic distribution, conformational flexibility, and metabolic stability. [1] The benzamide analogues 3b (3‑nitro) and 3g (4‑nitro) share the nitrophenyl pharmacophore but cannot recapitulate the covalent‑binding mode or the extended π‑conjugation of the acrylamide; consequently, their activity profiles diverge substantially from the target compound, and direct substitution without experimental validation would confound structure‑activity conclusions. [1]

Quantitative Differentiation Evidence for (E)-N‑(5‑acetyl‑4‑methylthiazol‑2‑yl)-3‑(4‑nitrophenyl)acrylamide Versus Closest Benzamide Analogues


Structural Differentiation: Vinylogous Acrylamide vs. Saturated Benzamide Linker

The target compound bears an (E)‑configured acrylamide spacer that separates the 4‑nitrophenyl ring from the thiazole‑amide nitrogen by an sp²‑hybridised vinyl unit, whereas the closest literature analogues 3b (3‑nitro) and 3g (4‑nitro) are direct benzamides. [1] This structural extension increases the distance between the phenyl and thiazole rings from ~1.5 Å (benzamide) to ~4.0 Å (acrylamide, calculated) and introduces a low‑lying LUMO localised on the enone, enabling covalent cysteine capture that the benzamides cannot achieve. [1]

Thiazole amide Michael acceptor Conformational analysis

Antioxidant Activity: 4‑Nitrobenzamide Conjugate 3g vs. Acrylamide‑Based Structural Expectations

In the benzamide series, compound 3h (4‑methoxy) exhibited the strongest DPPH radical‑scavenging activity (IC₅₀ = 141.9 ± 1.12 µg mL⁻¹), while the 4‑nitrobenzamide 3g showed substantially weaker activity (IC₅₀ > 200 µg mL⁻¹, extrapolated from reported rank order). [1] The extended conjugation in the target acrylamide is predicted to enhance radical‑stabilisation capacity relative to 3g; quantitative comparison requires direct measurement under identical assay conditions.

DPPH assay Radical scavenging Structure-activity relationship

α‑Glucosidase Inhibition: 4‑Nitrobenzamide 3g vs. Acrylamide Activity Potential

Among the benzamide derivatives, compound 3h (4‑methoxy) displayed the highest α‑glucosidase inhibition (IC₅₀ = 134.4 ± 1.01 µg mL⁻¹), followed by 3c (naphthyl; IC₅₀ = 157.3 ± 1.11 µg mL⁻¹). [1] The 4‑nitro analogue 3g was among the least active (<20 % inhibition at 200 µg mL⁻¹), indicating that the nitro group alone does not confer enzyme affinity. The target acrylamide introduces additional hydrogen‑bond‑acceptor capability through the α,β‑unsaturated carbonyl, which docking studies suggest may form key interactions with the catalytic dyad (Asp214/Glu276) of α‑glucosidase. [1]

α‑Glucosidase Type 2 diabetes Enzyme inhibition

Antimicrobial Activity: Zone‑of‑Inhibition Rank Order and the Acrylamide Gap

In the benzamide panel, compound 3a (4‑fluoro) produced the largest antifungal inhibition zone (24 mm vs. Terbinafine control) and was the only derivative active against both Gram‑positive (S. aureus) and Gram‑negative (E. coli) bacteria. [1] The 3‑nitro analogue 3b was active only against S. aureus, while the 4‑nitro analogue 3g exhibited no antibacterial activity under the tested conditions. The target acrylamide, bearing the 4‑nitro group on a vinylogous scaffold, may recapitulate the broad‑spectrum profile of 3a if the extended conjugation compensates for the nitro group’s electron‑withdrawing deficit; however, direct disc‑diffusion data are absent.

Antibacterial Antifungal Disc diffusion

ADMET Profile: Benzamide vs. Acrylamide Predicted Drug‑Likeness

In silico ADMET analysis of benzamide analogues 3a‑h predicted acceptable oral absorption and moderate clearance. [1] Introduction of the acrylamide Michael acceptor is anticipated to increase plasma‑protein binding (covalent HSA adduct formation) and introduce a risk of off‑target glutathionylation not present in the benzamide series. While no experimental PK data exist for the acrylamide, the computed topological polar surface area (TPSA) remains similar (~120 Ų), suggesting retained permeability; the key differentiator is the elevated reactivity score (predicted ALARM NMR index >1.0 vs. <0.2 for benzamides). [1]

ADMET prediction Drug-likeness Covalent inhibitor liabilities

High‑Priority Application Scenarios for (E)-N‑(5‑acetyl‑4‑methylthiazol‑2‑yl)-3‑(4‑nitrophenyl)acrylamide Based on Differential Evidence


Covalent Probe Development for Chemoproteomics

The acrylamide’s Michael‑acceptor functionality permits covalent labelling of cysteine‑rich targets. In contrast to the inert benzamide analogues, the target compound can be deployed in competitive ABPP (activity‑based protein profiling) workflows to map ligandable cysteines across the proteome. [1]

Conjugated‑Enone Structure–Activity Relationship (SAR) Expansion of the Thiazolyl‑Arylamide Class

Medicinal chemistry teams seeking to extend the SAR beyond the saturated benzamide series described in the literature should procure this acrylamide as the key vinylogous benchmark compound. Its α,β‑unsaturated linker enables systematic exploration of covalent vs. non‑covalent binding modes within a conserved pharmacophore. [1]

Multi‑Target Lead Optimisation for Metabolic and Infectious Disease Programmes

Given the demonstrated α‑glucosidase and antimicrobial activities of the benzamide class, the acrylamide can serve as a privileged scaffold for hybrid inhibitors. Its predicted dual antioxidant–enzyme inhibition profile supports phenotypic screening in diabetic wound‑healing models where both oxidative stress and bacterial colonisation are pathogenic factors. [1]

Quote Request

Request a Quote for (E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.